molecular formula C20H24O7 B12396488 Leocarpinolide F

Leocarpinolide F

Cat. No.: B12396488
M. Wt: 376.4 g/mol
InChI Key: RGDZQGAEJIRTEC-CFHVYGCASA-N
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Description

Leocarpinolide F is a natural sesquiterpenoid compound that can be isolated from the plant Siegesbeckia orientalis . It belongs to the class of terpenoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties and its role in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leocarpinolide F involves several steps, starting from the extraction of the compound from Siegesbeckia orientalis. The extraction process typically involves the use of organic solvents to isolate the compound from the plant material. The isolated compound is then purified using chromatographic techniques to obtain this compound in its pure form .

Industrial Production Methods

Industrial production of this compound is not well-documented, and it is primarily obtained through extraction from natural sources. The scalability of the extraction process and the availability of the plant material are critical factors in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Leocarpinolide F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation Reactions: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution Reactions: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with different functional groups.

Scientific Research Applications

Leocarpinolide F has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . Some of the notable applications are:

Comparison with Similar Compounds

Leocarpinolide F can be compared with other sesquiterpenoids, such as Leocarpinolide B and (2E)-Leocarpinolide F . While these compounds share a similar core structure, they differ in their specific functional groups and biological activities. This compound is unique due to its specific inhibitory effects on the NF-κB pathway, which distinguishes it from other related compounds .

List of Similar Compounds

  • Leocarpinolide B
  • (2E)-Leocarpinolide F

Conclusion

This compound is a promising natural compound with diverse applications in scientific research. Its unique chemical structure and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry. Further research is needed to fully explore its potential and develop new applications for this intriguing compound.

Properties

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

[(3aS,4S,5S,6E,10E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O7/c1-4-11(2)19(24)27-18-16-12(3)20(25)26-15(16)8-13(9-21)6-5-7-14(10-22)17(18)23/h4,7-8,10,15-18,21,23H,3,5-6,9H2,1-2H3/b11-4-,13-8+,14-7-/t15-,16+,17+,18+/m1/s1

InChI Key

RGDZQGAEJIRTEC-CFHVYGCASA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]2[C@@H](/C=C(\CC/C=C(\[C@@H]1O)/C=O)/CO)OC(=O)C2=C

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C=C(CCC=C(C1O)C=O)CO)OC(=O)C2=C

Origin of Product

United States

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